molecular formula C20H32O3 B8497459 Benzeneacetic acid, 4-(dodecyloxy)- CAS No. 79794-88-0

Benzeneacetic acid, 4-(dodecyloxy)-

Cat. No.: B8497459
CAS No.: 79794-88-0
M. Wt: 320.5 g/mol
InChI Key: HQAAQSKXONDGQH-UHFFFAOYSA-N
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Description

Benzeneacetic acid, 4-(dodecyloxy)- is an organic chemical compound of interest in materials science research. While detailed studies on this specific molecule are limited, its structural features suggest potential applications in the design and synthesis of advanced materials. Compounds containing a benzene ring core linked to a long dodecyloxy chain are frequently investigated as molecular building blocks or intermediates. For instance, structurally similar molecules featuring a dodecyloxy chain attached to a benzoic acid core are commonly utilized in the development of liquid crystalline materials . Researchers value these structures for their ability to self-assemble into ordered mesophases, which are critical for both fundamental studies and technological applications . The synthesis of such complex molecules often involves multi-step organic reactions, and intermediates like benzeneacetic acid derivatives can play a key role in constructing the final molecular architecture . This compound is presented to the research community as a potential intermediate for further chemical functionalization and investigation into novel material properties. It is supplied for laboratory research purposes.

Properties

CAS No.

79794-88-0

Molecular Formula

C20H32O3

Molecular Weight

320.5 g/mol

IUPAC Name

2-(4-dodecoxyphenyl)acetic acid

InChI

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-16-23-19-14-12-18(13-15-19)17-20(21)22/h12-15H,2-11,16-17H2,1H3,(H,21,22)

InChI Key

HQAAQSKXONDGQH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzeneacetic Acid, 4-Methoxy-

  • Molecular Formula : C₉H₁₀O₃
  • Molecular Weight : 166.17 g/mol
  • Key Features: The methoxy (-OCH₃) group enhances lipophilicity compared to unsubstituted benzeneacetic acid.
  • Contrast : The dodecyloxy group in 4-(dodecyloxy)-benzeneacetic acid introduces a significantly longer alkyl chain, increasing hydrophobicity and likely reducing water solubility.

Benzeneacetic Acid, 4-Hydroxy-

  • Molecular Formula : C₈H₈O₃
  • Molecular Weight : 152.15 g/mol
  • Key Features : The hydroxyl (-OH) group enables hydrogen bonding, improving solubility in polar solvents. It is a precursor in the synthesis of phenylacetylglutamine .
  • Contrast : The dodecyloxy substituent lacks hydrogen-bonding capacity, which may limit interactions with biological targets compared to the hydroxylated analog.

Benzeneacetic Acid, 4-(Bromomethyl)-

  • Molecular Formula : C₉H₉BrO₂
  • Key Features : The bromomethyl (-CH₂Br) group introduces reactivity for further chemical modifications. This derivative is used in esterification reactions (e.g., phenacyl esters for drug delivery) .
  • Contrast: Unlike the bromomethyl group, the dodecyloxy chain is non-reactive but may enhance membrane permeability in drug formulations.

Benzeneacetic Acid Esters (e.g., Methyl or Ethyl Esters)

  • Examples: Benzeneacetic acid, α-chloro-, esters (e.g., 3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl ester) . 4-(Trifluoroacetamido)phenylacetic acid .
  • Key Features : Esterification typically improves bioavailability by masking the carboxylic acid group. For instance, fexofenadine hydrochloride contains a complex benzeneacetic acid ester structure with piperidinyl and hydroxyl groups .
  • Contrast : The dodecyloxy substituent may act as a self-emulsifying moiety in prodrugs, leveraging its surfactant-like properties.

Preparation Methods

Reaction Mechanism and Conditions

  • Base Selection : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF) or acetone facilitates deprotonation of the phenolic hydroxyl group.

  • Alkylation : The nucleophilic oxygen attacks 1-bromododecane, forming the dodecyloxy ether linkage.

  • Temperature and Duration : Reactions typically proceed under reflux (80–100°C) for 12–24 hours.

Challenges and Optimization

  • Carboxylic Acid Interference : The acetic acid moiety may compete for deprotonation, necessitating careful stoichiometry.

  • Side Reactions : Over-alkylation or esterification is mitigated by controlling the base strength and solvent polarity.

Representative Procedure (Adapted from):

  • Dissolve 4-hydroxyphenylacetic acid (10 mmol) and K₂CO₃ (15 mmol) in 50 mL DMF.

  • Add 1-bromododecane (12 mmol) dropwise under argon.

  • Reflux at 90°C for 18 hours.

  • Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography (chloroform:methanol = 95:5).

Yield : ~60–75% (estimated from analogous reactions in).

Protection-Deprotection Strategy

To circumvent reactivity conflicts between the phenolic hydroxyl and carboxylic acid groups, a protection-deprotection sequence is employed.

Stepwise Synthesis

  • Ester Protection : Convert 4-hydroxyphenylacetic acid to its ethyl ester using ethanol and catalytic sulfuric acid.

    • Reaction: 4-Hydroxyphenylacetic acid + ethanol → ethyl 4-hydroxyphenylacetate.

  • Alkylation : Perform Williamson ether synthesis on the protected intermediate.

  • Ester Hydrolysis : Regenerate the carboxylic acid using aqueous NaOH or HCl.

Advantages:

  • Improved Selectivity : The ethyl ester group prevents unwanted side reactions at the carboxylic acid site.

  • Higher Yields : Reported yields for analogous protected intermediates exceed 80%.

Experimental Data (Adapted from):

StepConditionsSolventDurationYield (%)
EsterificationH₂SO₄ (cat.), refluxEthanol6 h85
AlkylationK₂CO₃, 1-bromododecane, refluxAcetone24 h78
Hydrolysis2 M NaOH, refluxEthanol/H₂O4 h92

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction offers an alternative pathway using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) to couple 4-hydroxyphenylacetic acid with dodecanol.

Key Features:

  • Mechanism : The reaction proceeds via oxidation-reduction, forming the ether bond without requiring a strong base.

  • Conditions : Conducted in tetrahydrofuran (THF) at 0°C to room temperature for 12–24 hours.

Limitations:

  • Cost : PPh₃ and DEAD are expensive compared to alkyl halides.

  • Byproduct Removal : Triphenylphosphine oxide necessitates extensive purification.

Comparative Efficiency:

MethodYield (%)Purity (%)Cost (Relative)
Williamson Synthesis7095Low
Mitsunobu Reaction6598High

Characterization and Validation

Post-synthetic characterization ensures structural fidelity and purity.

Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (CDCl₃) : δ 7.25 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 4.00 (t, 2H, OCH₂), 3.60 (s, 2H, CH₂CO), 1.75 (m, 2H, CH₂), 1.25 (br s, 18H, CH₂), 0.88 (t, 3H, CH₃).

  • Infrared Spectroscopy (IR) :

    • Peaks at 1705 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O ether).

  • High-Performance Liquid Chromatography (HPLC) : Purity >98% confirmed via reverse-phase C18 column.

Industrial and Laboratory-Scale Considerations

Solvent and Reagent Selection Table:

Reagent/SolventRoleSource
1-BromododecaneAlkylating agent
K₂CO₃Base
DMFPolar aprotic solvent
Silica gelChromatography medium

Scalability Challenges:

  • Cost of Dodecyl Reagents : Large-scale use of 1-bromododecane increases production expenses.

  • Waste Management : DMF requires specialized disposal due to toxicity .

Q & A

Basic Research Questions

Q. How can the structure of 4-(dodecyloxy)benzeneacetic acid be confirmed using spectroscopic methods?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1^1H and 13^{13}C NMR spectra to identify key signals. The dodecyloxy chain (OC12H25-\text{O}C_{12}H_{25}) will show characteristic peaks: a triplet for the terminal methyl group (δ0.88δ \sim0.88 ppm) and multiplet signals for methylene protons (δ1.21.5δ \sim1.2–1.5 ppm). The aromatic protons adjacent to the ether oxygen may experience deshielding (δ6.87.2δ \sim6.8–7.2 ppm) .

  • Infrared (IR) Spectroscopy : Confirm the presence of the carboxylic acid group (COOH-\text{COOH}) via a broad O–H stretch (25003300 cm12500–3300\ \text{cm}^{-1}) and carbonyl (C=OC=O) stretch (16801720 cm11680–1720\ \text{cm}^{-1}). The ether linkage (COCC–O–C) appears as a strong band near 12001250 cm11200–1250\ \text{cm}^{-1} .

  • Mass Spectrometry (MS) : Use high-resolution MS to verify the molecular ion peak (M+M^+) and fragmentation patterns, particularly cleavage of the dodecyloxy chain.

    Table 1: Key Spectroscopic Features

    Functional GroupNMR (δδ, ppm)IR (cm1\text{cm}^{-1})
    Dodecyloxy (OC12H25-\text{O}C_{12}H_{25})0.88 (t), 1.2–1.5 (m)1200–1250 (C–O–C)
    Carboxylic acid (COOH-\text{COOH})10–12 (broad)1680–1720 (C=O), 2500–3300 (O–H)

Q. What synthetic routes are suitable for introducing the dodecyloxy group into benzeneacetic acid?

  • Methodology :

  • Williamson Ether Synthesis : React 4-hydroxybenzeneacetic acid with 1-bromododecane in the presence of a base (e.g., K2_2CO3_3) in a polar aprotic solvent (e.g., DMF) at reflux. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
  • Protection-Deprotection Strategy : Protect the carboxylic acid group as a methyl ester using SOCl2_2/MeOH, perform etherification, then hydrolyze the ester back to the acid with NaOH .

Q. How does the dodecyloxy substituent influence solubility and purification?

  • Methodology :

  • Solubility Testing : Compare solubility in polar (water, ethanol) vs. nonpolar solvents (hexane, chloroform). The long alkyl chain enhances lipophilicity, favoring dissolution in organic solvents.
  • Purification : Use reversed-phase HPLC with a C18 column and acetonitrile/water mobile phase. For crystallization, mix with a co-solvent (e.g., ethanol/water) to exploit hydrophobic interactions .

Advanced Research Questions

Q. What mechanistic role does 4-(dodecyloxy)benzeneacetic acid play in modulating epithelial-mesenchymal transition (EMT) pathways?

  • Methodology :

  • Transcriptomic Profiling : Treat human bronchial epithelial (HBE) cells with silica (EMT inducer) and the compound. Perform RNA-seq to identify differentially expressed genes (e.g., E-cadherin, vimentin) .
  • Metabolomic Analysis : Use LC-MS to quantify metabolites linked to phenylalanine metabolism (via KEGG pathways), as benzeneacetic acid derivatives may alter phenylacetylglutamine levels .
  • p53 Dependency : Employ p53 wild-type vs. knockout HBE cells to assess if EMT attenuation is p53-dependent. Measure p53 stabilization via western blot .

Q. How can structure-activity relationships (SAR) be studied for alkoxy-substituted benzeneacetic acids?

  • Methodology :

  • Comparative Bioassays : Synthesize analogs with varying alkoxy chain lengths (e.g., methoxy, ethoxy, dodecyloxy). Test anti-inflammatory activity in LPS-induced macrophage models (measure TNF-α/IL-6 via ELISA) .
  • Molecular Dynamics Simulations : Model interactions between the dodecyloxy chain and lipid bilayers or protein targets (e.g., ALDH3A1) to predict membrane permeability and binding affinity.

Q. How to resolve contradictions in bioactivity data between in vitro and in vivo models?

  • Methodology :

  • Pharmacokinetic Studies : Administer the compound to rodents and measure plasma/tissue concentrations via LC-MS/MS. Assess bioavailability and metabolite formation (e.g., glucuronidation of the carboxylic acid) .
  • Toxicogenomics : Compare gene expression profiles in vitro (HBE cells) and in vivo (lung tissue) to identify off-target effects or compensatory pathways .

Data Analysis and Validation

Q. What analytical techniques are optimal for quantifying 4-(dodecyloxy)benzeneacetic acid in biological matrices?

  • Methodology :

  • LC-MS/MS : Use a C18 column with electrospray ionization (negative mode). Monitor transitions for the deprotonated molecule ([MH][M–H]^-) and fragment ions (e.g., m/z 121 for the benzene ring). Validate with spiked plasma/serum samples (precision ≤15%, accuracy 85–115%) .
  • Internal Standardization : Use deuterated analogs (e.g., d3_3-benzeneacetic acid) to correct for matrix effects .

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